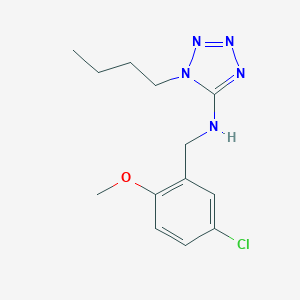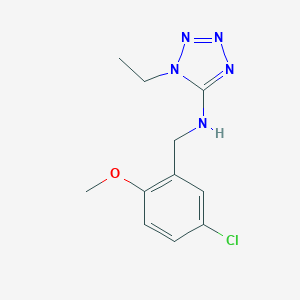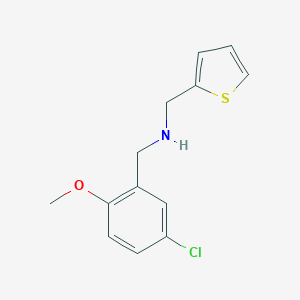![molecular formula C13H11Cl2N5O B499457 N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B499457.png)
N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a complex organic compound that features a furan ring substituted with a dichlorophenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves multiple steps. One common method starts with the preparation of the furan ring substituted with the dichlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization. The resulting intermediate is then subjected to a series of reactions to introduce the tetrazole ring. This often involves the use of azide compounds and appropriate catalysts under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
- N-{[5-(2,3-dichlorophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
Uniqueness
N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to the specific positioning of the dichlorophenyl group on the furan ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C13H11Cl2N5O |
|---|---|
Molecular Weight |
324.16g/mol |
IUPAC Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C13H11Cl2N5O/c1-20-13(17-18-19-20)16-7-9-3-5-12(21-9)10-4-2-8(14)6-11(10)15/h2-6H,7H2,1H3,(H,16,17,19) |
InChI Key |
BHBLWUYWQPDXAL-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


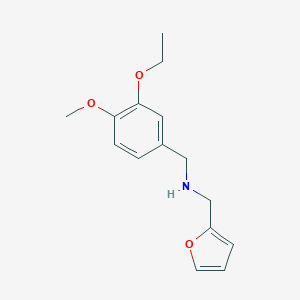
![4-amino-N-{2-[(furan-2-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499377.png)
![4-{[(2-furylmethyl)amino]methyl}benzoic acid](/img/structure/B499378.png)
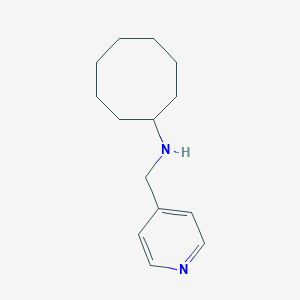
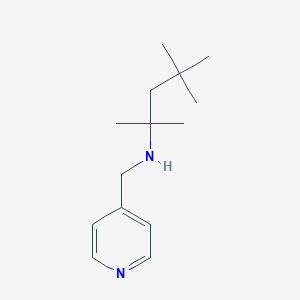
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B499383.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(2-furylmethyl)amine](/img/structure/B499385.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-methylcyclohexyl)amino]methyl}phenoxy)acetamide](/img/structure/B499386.png)
![2-(2-Bromo-4-{[(furan-2-ylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B499387.png)
![2-(1H-indol-3-yl)-N-[3-methoxy-4-(2-thienylmethoxy)benzyl]ethanamine](/img/structure/B499390.png)
![4-amino-N-(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499393.png)
